molecular formula C9H12N2O3 B13210249 2-(4-Propoxypyrimidin-2-yl)acetic acid

2-(4-Propoxypyrimidin-2-yl)acetic acid

Cat. No.: B13210249
M. Wt: 196.20 g/mol
InChI Key: GHVGGBJMHBOZHE-UHFFFAOYSA-N
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Description

2-(4-Propoxypyrimidin-2-yl)acetic acid is a pyrimidine derivative featuring a propoxy group at the 4-position of the pyrimidine ring and an acetic acid moiety at the 2-position.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-(4-propoxypyrimidin-2-yl)acetic acid

InChI

InChI=1S/C9H12N2O3/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13/h3-4H,2,5-6H2,1H3,(H,12,13)

InChI Key

GHVGGBJMHBOZHE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxypyrimidin-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-propoxypyrimidine with chloroacetic acid under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Propoxypyrimidin-2-yl)acetic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxypyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-Propoxypyrimidin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Propoxypyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of 2-(4-Propoxypyrimidin-2-yl)acetic acid with structurally related pyrimidine-acetic acid derivatives is presented below. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituents on Pyrimidine Ring Molecular Formula Key Properties/Applications Evidence Source
2-(4-Propoxypyrimidin-2-yl)acetic acid 4-propoxy, 2-acetic acid C₉H₁₂N₂O₃ (inferred) Likely intermediate for pharmaceuticals N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid (89581-58-8) 2-chloro, 6-methyl, 4-carboxylic acid C₇H₇ClN₂O₂ Used in synthetic chemistry; 100% purity
2-((4-Chloropyrimidin-2-yl)amino)acetic acid (1159822-33-9) 4-chloro, 2-amino, acetic acid C₆H₆ClN₃O₂ Molecular weight: 187.58; research use
2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid 4-pyrazole, 2-sulfanyl, acetic acid C₁₂H₁₄N₄O₂S MDL: MFCD04970327; potential coordination chemistry applications
2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetic acid (1781663-97-5) 4-chloro, 2-methylthio, 5-acetic acid C₇H₇ClN₂O₂S Molecular formula: C₇H₇ClN₂O₂S
2-(1H-imidazol-5-yl)acetic acid, hydrochloride (3251-69-2) Imidazole, acetic acid C₅H₇ClN₂O₂ Antitubercular applications; m.p. 218–222°C
Key Observations

Substituent Effects on Lipophilicity and Solubility The propoxy group in the target compound increases lipophilicity compared to chloro (e.g., 1159822-33-9 ) or amino (e.g., 3251-69-2 ) substituents. This may enhance bioavailability in drug design. Conversely, polar groups like carboxylic acid (89581-58-8 ) or sulfanyl (1781663-97-5 ) improve water solubility, critical for industrial or aqueous-phase reactions.

Biological Activity The imidazole derivative (3251-69-2 ) demonstrates antitubercular activity, underscoring the role of heterocyclic substituents in medicinal chemistry.

Synthetic Routes

  • Many analogs (e.g., 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid ) are synthesized via nucleophilic substitution using 2-bromoacetic acid. The target compound likely follows a similar pathway, substituting pyrimidine-thiols with propoxy precursors.

Thermal and Physical Properties

  • Melting points vary significantly: the imidazole derivative melts at 218–222°C , while methylthio-substituted compounds (1781663-97-5 ) may exhibit lower melting points due to reduced crystallinity.

Research Implications

  • Pharmaceutical Development : The propoxy group’s lipophilicity makes 2-(4-Propoxypyrimidin-2-yl)acetic acid a candidate for prodrug formulations or kinase inhibitors, akin to pyrimidine-based drugs.
  • Material Science : Sulfanyl and pyrazole analogs () form coordination polymers; substituting propoxy could tailor solubility for specific polymer applications.
  • Toxicology: highlights that structural changes (e.g., DEHP vs. Wy-14,643) drastically alter hepatocarcinogenicity, emphasizing the need for thorough toxicological profiling of the target compound.

Biological Activity

2-(4-Propoxypyrimidin-2-yl)acetic acid is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of 2-(4-Propoxypyrimidin-2-yl)acetic acid, supported by data from recent studies and case analyses.

The molecular formula of 2-(4-Propoxypyrimidin-2-yl)acetic acid is C11H14N2O2C_{11}H_{14}N_2O_2 with a molecular weight of approximately 218.24 g/mol. Its structure features a propoxy group attached to a pyrimidine ring, which is significant for its biological interactions.

The biological activity of 2-(4-Propoxypyrimidin-2-yl)acetic acid is primarily attributed to its ability to modulate enzyme activities and influence cellular pathways. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby exerting anti-inflammatory effects.

Anti-inflammatory Activity

Studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally related to 2-(4-Propoxypyrimidin-2-yl)acetic acid have shown potent inhibition of COX-1 and COX-2 enzymes. In vitro assays reveal that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib.

CompoundIC50 (µM)Reference
2-(4-Propoxypyrimidin-2-yl)acetic acidTBD
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.02

Antimicrobial Activity

The antimicrobial potential of acetic acid derivatives has been explored extensively, particularly against biofilm-forming pathogens. Acetic acid exhibited minimum inhibitory concentrations (MICs) between 0.16% and 0.31%, suggesting that similar derivatives could also display antibacterial properties.

Case Studies

  • Anti-inflammatory Efficacy : In a study evaluating various pyrimidine derivatives, several compounds demonstrated superior inhibition of COX enzymes compared to standard anti-inflammatory agents. The presence of electron-donating groups on the pyrimidine ring enhanced the anti-inflammatory activity, indicating structure-activity relationships (SARs) that can be exploited for drug development.
  • Antimicrobial Properties : A comparative analysis showed that acetic acid derivatives significantly inhibited the growth of common burn wound pathogens, suggesting potential applications in treating infections where traditional antibiotics may fail.

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